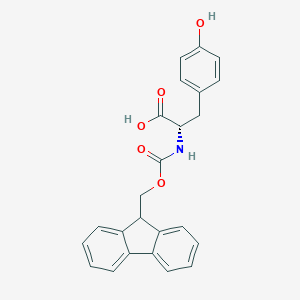

Fmoc-Tyr-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918847 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92954-90-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring a base-labile Fmoc protecting group on the α-amino group, allows for the controlled and sequential assembly of amino acids into peptides. The unprotected phenolic hydroxyl group on the tyrosine side chain presents both opportunities and challenges in peptide synthesis, making a thorough understanding of its chemical properties essential for its effective utilization in research and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative chemical properties is presented in the table below. It is important to note that some properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 403.43 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 180 - 185 °C | [3] |

| Optical Rotation | [α]D²⁰ = -22 ± 2° (c=1 in DMF) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] | |

| CAS Number | 92954-90-0 | [1][2][3] |

Spectroscopic Data

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the aromatic protons of the tyrosine side chain. The phenolic hydroxyl proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the tyrosine residue. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the N-H stretch of the urethane, the C=O stretch of the urethane and carboxylic acid, and aromatic C-H and C=C stretches. |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for the key steps involving this amino acid derivative.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.

Methodology:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.

Amino Acid Coupling

The coupling of this compound to the free amine on the growing peptide chain requires activation of its carboxylic acid group.

Methodology:

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent in a minimal amount of DMF. Common coupling agents include:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.

-

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These are typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine can undergo acylation during coupling. While this is often reversible during the subsequent Fmoc deprotection step with piperidine, for the synthesis of long or complex peptides, it is advisable to use a protected version of tyrosine, such as Fmoc-Tyr(tBu)-OH, to avoid side reactions and improve yields.

Experimental Workflow and Logical Relationships

The incorporation of an this compound residue into a peptide chain via SPPS follows a cyclical process. The logical flow of this process is illustrated in the diagram below.

Caption: SPPS cycle for this compound incorporation.

This workflow diagram illustrates the sequential steps involved in adding a single this compound residue. The cycle begins with a resin-bound peptide that has a free amino group. This free amine is then coupled with the activated this compound. Following the coupling reaction and subsequent washing, the Fmoc group is removed from the newly added tyrosine residue, preparing the peptide for the next coupling cycle. This entire process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details methodologies for the synthesis of both the side-chain protected form, Fmoc-Tyr(tBu)-OH, which is standard in modern peptide chemistry, and the unprotected this compound.

Introduction

The strategic use of protecting groups is fundamental to successful peptide synthesis. For tyrosine, the phenolic hydroxyl group on its side chain is reactive and can lead to undesired side reactions, such as acylation, during peptide coupling. To prevent these issues and ensure high purity and yield of the final peptide, the side chain is typically protected. The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the strongly acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid)[1].

This guide will compare different synthetic routes and purification strategies, providing detailed protocols and quantitative data to aid researchers in optimizing their laboratory procedures.

Synthesis of Fmoc-Tyr(tBu)-OH

The synthesis of Fmoc-Tyr(tBu)-OH typically starts from O-tert-butyl-L-tyrosine, which is then reacted with an Fmoc-donating reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

While Fmoc-Cl is more reactive, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can generate corrosive byproducts. Fmoc-OSu is generally preferred as it is more stable, easier to handle, and the reaction conditions are easier to control, often resulting in fewer side reactions and a cleaner product profile[1].

Comparative Synthesis Data

| Parameter | Method 1: Fmoc-Cl | Method 2: Fmoc-OSu |

| Starting Material | O-tert-butyl-L-tyrosine | O-tert-butyl-L-tyrosine |

| Fmoc Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Solvent System | Tetrahydrofuran (THF) and water | Acetone and water |

| Base | Sodium carbonate (Na2CO3) | Sodium carbonate (Na2CO3) |

| Reaction Time | Monitored by TLC until completion | 8 hours |

| Reported Yield | 80.1% | 93.2 - 95.4%[2] |

| Reported Purity (pre-purification) | Not specified | Not specified |

Synthesis Pathway for Fmoc-Tyr(tBu)-OH

Experimental Protocol: Synthesis of Fmoc-Tyr(tBu)-OH via Fmoc-OSu

This protocol is adapted from a patented method demonstrating high yield[2].

-

Dissolution: In a suitable reaction vessel, dissolve O-tert-butyl-L-tyrosine ethyl ester hydrochloride (Tyr-OEt·HCl, 19.8 g) in a mixture of acetone (160 ml) and water (40 ml).

-

pH Adjustment: Adjust the pH of the solution to 8-9 by the portion-wise addition of sodium carbonate (Na2CO3).

-

Fmoc Protection: Add Fmoc-OSu (33.7 g) to the reaction mixture and stir at room temperature for 8 hours.

-

Precipitation: After the reaction is complete, adjust the pH to 2-3 with 1M hydrochloric acid. This will cause the product to precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated Fmoc-Tyr(tBu)-OEt by filtration and wash the solid with water.

-

Drying: Dry the product under vacuum. A yield of approximately 40.1 g (93.2%) of the ethyl ester can be expected[2].

-

Saponification (Not detailed in the reference, but a necessary subsequent step): The resulting ethyl ester must then be saponified (e.g., using LiOH in a THF/water mixture) followed by acidic workup to yield the final carboxylic acid product, Fmoc-Tyr(tBu)-OH.

Synthesis of Unprotected this compound

While less common for SPPS due to the reactivity of the unprotected hydroxyl group, this compound can be synthesized for specific applications. The synthesis is analogous to that of the protected version, starting from L-tyrosine.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for Fmoc protection of amino acids.

-

Dissolution: Dissolve L-Tyrosine in an aqueous solution of 10% sodium carbonate.

-

Fmoc Protection: Cool the solution to 0°C and add a solution of Fmoc-OSu in dioxane.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Precipitation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Extraction: Extract the precipitated this compound with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound Derivatives

Crude Fmoc-amino acids can be purified by recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Purification Method Comparison

| Method | Typical Solvents/Conditions | Reported Purity | Advantages | Disadvantages |

| Recrystallization | Toluene; Ethyl acetate/hexane | >99% achievable | Cost-effective, scalable | Yield loss, solvent selection can be challenging |

| Column Chromatography | Silica gel with a mobile phase of methanol in dichloromethane (e.g., 2.5% MeOH in DCM)[3] | High purity | High resolution, good for removing closely related impurities | More expensive, requires more solvent, can be less scalable |

Experimental Protocol: Recrystallization from Toluene

This method has been reported for the purification of various Fmoc-amino acids.

-

Dissolution: In a flask, suspend the crude Fmoc-Tyr(tBu)-OH (100g) in toluene (600ml).

-

Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

-

Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.

-

Isolation: Filter the crystalline product and wash the filter cake with cold toluene.

-

Drying: Dry the purified product under vacuum at 50°C.

Purification Workflow

Analytical Characterization

The identity and purity of the synthesized Fmoc-Tyr(tBu)-OH should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Typical Characteristics |

| HPLC | Purity assessment and quantification of impurities | Purity typically ≥98% for commercial products[4]. |

| ¹H NMR | Structural confirmation | Characteristic peaks for the Fmoc, tert-butyl, and tyrosine protons. |

| ¹³C NMR | Structural confirmation | Characteristic peaks for all carbon atoms in the molecule[5]. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Expected m/z corresponding to [M+H]⁺ or other adducts. |

| FTIR Spectroscopy | Functional group identification | Characteristic absorptions for C=O (carbamate and carboxylic acid), N-H, and aromatic C-H bonds[5]. |

| Melting Point | Purity and identity confirmation | A sharp melting point range, e.g., 153-156 °C[4]. |

| Optical Rotation | Enantiomeric purity | A specific optical rotation value, e.g., [α]20/D −29±2°, c = 1% in DMF. |

Conclusion

The synthesis of Fmoc-Tyr(tBu)-OH is a well-established process crucial for the production of high-quality peptides. The use of Fmoc-OSu is generally favored over Fmoc-Cl due to its stability and the cleaner reaction profiles it affords, leading to higher yields and purity. Purification of the crude product, typically through recrystallization, is a critical step to ensure the final product meets the stringent requirements for solid-phase peptide synthesis. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

References

A Technical Guide to the Solubility of Fmoc-Tyr-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which combines the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group with the polar α-amino acid portion containing a phenolic side chain. This amphipathic nature dictates its solubility profile, making it generally soluble in polar aprotic organic solvents and less soluble in nonpolar solvents and water.

Common solvents employed in SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[1][2] The choice of solvent is critical as it must effectively solvate the growing peptide chain, the resin support, and the incoming Fmoc-amino acid to ensure efficient reaction kinetics.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound and its commonly used tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH. The data has been aggregated from various chemical suppliers and literature sources. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.

Table 1: Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Solubility (Qualitative) |

| Dimethyl sulfoxide (DMSO) | 403.43 | 66.67 mg/mL (approx. 0.165 M)¹ | Soluble |

| N,N-Dimethylformamide (DMF) | 403.43 | approx. 201.7 mg/mL (approx. 0.5 M)² | Clearly Soluble |

| Dichloromethane (DCM) | 403.43 | Data not available | Soluble[3] |

| Chloroform | 403.43 | Data not available | Soluble[3] |

| Ethyl Acetate | 403.43 | Data not available | Soluble[3] |

| Acetone | 403.43 | Data not available | Soluble[3] |

| N-Methyl-2-pyrrolidone (NMP) | 403.43 | Data not available | Generally good solubility³ |

| Tetrahydrofuran (THF) | 403.43 | Data not available | Used as a reaction solvent⁴ |

| Acetonitrile (ACN) | 403.43 | Data not available | Can be used for couplings⁵ |

| Water | 403.43 | Data not available | Sparingly soluble |

¹ Requires ultrasonic assistance to dissolve.[4] ² Calculated from a supplier's note of "clearly soluble" for 1 mmole in 2 ml of DMF. ³ Most Fmoc-amino acids are reported to be very soluble in NMP.[2] ⁴ THF is mentioned as a solvent in synthesis procedures involving Fmoc-amino acids. ⁵ Acetonitrile has been reported as an effective solvent for SPPS, particularly with PEG-based resins.[5]

Table 2: Solubility of Fmoc-Tyr(tBu)-OH

| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Solubility (Qualitative) |

| Dimethyl sulfoxide (DMSO) | 459.53 | 90 - 100 mg/mL (approx. 0.196 - 0.218 M)⁶ | Soluble |

| N,N-Dimethylformamide (DMF) | 459.53 | >10 mg/mL (approx. >0.022 M)⁷ | Soluble |

| Ethanol | 459.53 | Data not available | Slightly Soluble |

| Water | 459.53 | Data not available | Insoluble |

| Petroleum Ether | 459.53 | Data not available | Insoluble |

⁶ Requires ultrasonic assistance to dissolve.[1][6] ⁷ Based on concentrations used for optical activity measurements where the compound is fully dissolved.[7]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol can be adapted based on available laboratory equipment.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solid.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sampling and Solvent Evaporation:

-

Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Evaporate the solvent from the aliquot completely. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of this compound) or under high vacuum in a desiccator.

-

-

Mass Determination and Calculation:

-

Once the solvent is fully evaporated, weigh the container with the dried residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

The solubility can then be expressed in various units:

-

g/L: (mass of residue in g) / (volume of aliquot in L)

-

mg/mL: (mass of residue in mg) / (volume of aliquot in mL)

-

mol/L (Molarity): (mass of residue in g / molar mass of this compound) / (volume of aliquot in L)

-

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process and the general workflow for utilizing this compound in SPPS.

Caption: Workflow for determining this compound solubility.

Caption: Role of this compound solubility in SPPS.

Conclusion

The solubility of this compound is a key parameter for the successful execution of solid-phase peptide synthesis. While highly soluble in common polar aprotic solvents like DMF and DMSO, quantitative data in other solvents such as NMP, THF, and ACN is not as readily available. The provided experimental protocol offers a reliable method for researchers to determine solubility in their specific solvent systems. A thorough understanding and empirical determination of solubility will aid in the optimization of peptide synthesis protocols, ultimately leading to higher purity and yield of the final product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. This compound | CAS:92954-90-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). Ensuring the integrity of this critical raw material is paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. This document outlines key stability data, detailed experimental protocols for stability and purity assessment, and potential degradation pathways.

Stability Profile of Fmoc-Tyr(tBu)-OH

The stability of Fmoc-Tyr(tBu)-OH is influenced by temperature, moisture, and the physical state (solid or in solution). The following tables summarize the available quantitative data on the stability of Fmoc-Tyr(tBu)-OH under various conditions.

Table 1: Stability of Solid Fmoc-Tyr(tBu)-OH

| Storage Condition | Duration | Stability |

| -20°C | 3 years | Stable[1] |

| -20°C | ≥ 4 years | Stable[2] |

| 4°C | 2 years | Stable[1] |

| 2-8°C | Not specified | Recommended storage condition |

| Room Temperature | Not specified | Short-term transport on wet ice is common[2] |

Table 2: Stability of Fmoc-Tyr(tBu)-OH in Solution

| Storage Condition | Solvent | Duration |

| -80°C | Not specified | 6 months |

| -20°C | Not specified | 1 month |

Recommended Storage and Handling

For long-term storage, it is recommended to store solid Fmoc-Tyr(tBu)-OH at -20°C in a tightly sealed container to protect it from moisture.[1][2] For shorter periods, storage at 2-8°C is also acceptable. When preparing solutions, it is advisable to use them promptly. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month to minimize degradation.

Experimental Protocols

The following are representative protocols for assessing the stability and purity of Fmoc-Tyr(tBu)-OH, based on established principles and regulatory guidelines such as the ICH Q1A(R2) guideline.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to establish a re-test period for Fmoc-Tyr(tBu)-OH.

Objective: To evaluate the stability of solid Fmoc-Tyr(tBu)-OH under long-term and accelerated storage conditions.

Materials:

-

Fmoc-Tyr(tBu)-OH (at least three different batches)

-

Climate chambers set to the conditions specified in Table 3.

-

Appropriate packaging that mimics the intended storage containers.

-

Validated HPLC method for purity and degradation product analysis.

Method:

-

Package samples of each batch of Fmoc-Tyr(tBu)-OH in the designated containers.

-

Place the samples in the climate chambers under the conditions outlined in Table 3.

-

At each time point, withdraw samples and analyze for purity and the presence of degradation products using a validated, stability-indicating HPLC method.

-

Monitor physical properties such as appearance, color, and solubility.

Table 3: Storage Conditions and Testing Frequency for Stability Studies

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Study Protocol

This protocol aims to identify potential degradation products and pathways.

Objective: To investigate the degradation of Fmoc-Tyr(tBu)-OH under various stress conditions.

Method:

-

Acidic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for 8 hours.

-

Oxidative Degradation: Treat a solution of Fmoc-Tyr(tBu)-OH with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Fmoc-Tyr(tBu)-OH to 105°C for 24 hours.

-

Photostability: Expose solid Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples by HPLC to determine the extent of degradation and to profile the degradation products.

HPLC Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of Fmoc-Tyr(tBu)-OH and to detect any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Potential Degradation Pathways

The primary degradation pathway for Fmoc-Tyr(tBu)-OH involves the base-catalyzed cleavage of the Fmoc protecting group. This is a well-understood β-elimination reaction. The tert-butyl ether protecting group on the tyrosine side chain is generally stable to basic conditions but is labile to strong acids.

Caption: Base-catalyzed degradation of Fmoc-Tyr(tBu)-OH.

Experimental Workflows

The following diagrams illustrate the logical flow of stability and purity testing for Fmoc-Tyr(tBu)-OH.

Caption: Workflow for a formal stability study of Fmoc-Tyr(tBu)-OH.

Caption: General workflow for HPLC purity analysis of Fmoc-Tyr(tBu)-OH.

References

The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone building block in modern chemical biology and drug development. As a derivative of the amino acid L-tyrosine, it is specifically engineered for use in Solid-Phase Peptide Synthesis (SPPS) employing the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The strategic placement of the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side chain is critical. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for peptide chain elongation under mild basic conditions, while the tyrosine side chain remains protected from unwanted side reactions.[2] The tBu group is then typically removed during the final acid-mediated cleavage of the peptide from the solid support.[2]

This technical guide provides an in-depth overview of the key applications of Fmoc-Tyr(tBu)-OH, targeting researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data, and visualizes complex workflows and pathways to facilitate a comprehensive understanding of its utility in peptide synthesis, drug delivery, and the modulation of cellular signaling.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Tyr(tBu)-OH is in SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic purposes.[3] The use of the tBu protecting group on the tyrosine side chain is crucial for preventing undesired acylation during coupling steps, thereby enhancing coupling efficiency, improving the purity of the final peptide, and simplifying downstream purification processes.[1][4]

Quantitative Data for SPPS of H-Gly-Ala-Tyr-OH

The following table summarizes key quantitative parameters for the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH on a 0.1 mmol scale, starting with Fmoc-Tyr(tBu)-OH pre-loaded on Wang resin.[3]

| Parameter | Value | Unit | Notes |

| Resin | |||

| Type | Wang Resin | - | Pre-loaded with Fmoc-Tyr(tBu)-OH |

| Substitution | 0.5 | mmol/g | |

| Amount | 200 | mg | Equivalent to 0.1 mmol |

| Fmoc Deprotection | |||

| Reagent | 20% Piperidine in DMF | v/v | |

| Treatment Time | 1 x 5 min, 1 x 15 min | - | |

| Amino Acid Coupling | |||

| Fmoc-Ala-OH | 155.7 (5 eq.) | mg | |

| Fmoc-Gly-OH | 148.6 (5 eq.) | mg | |

| HBTU | 189.7 (4.9 eq.) | mg | Coupling Reagent |

| DIPEA | 174 (10 eq.) | µL | Base |

| Coupling Time | 1-2 | hours | |

| Cleavage and Deprotection | |||

| Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | v/v | Cleavage Cocktail |

| Treatment Time | 2-3 | hours | |

| Yield and Purity | |||

| Crude Peptide Yield | ~85-95 | % | Varies based on synthesis efficiency |

| Purity after HPLC | >95 | % |

Experimental Protocol: Manual SPPS of H-Gly-Ala-Tyr-OH[3]

This protocol details the synthesis of the tripeptide H-Gly-Ala-Tyr-OH starting from Fmoc-Tyr(tBu)-Wang resin.

1. Resin Preparation (Swelling):

-

Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) and place it into a fritted syringe reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.

-

After swelling, drain the DMF.

2. Synthesis Cycle 1: Alanine Coupling

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

Coupling: In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

3. Synthesis Cycle 2: Glycine Coupling

-

Repeat the Fmoc deprotection and washing steps as described above.

-

Prepare the activated glycine solution by dissolving Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

-

Add the activated glycine solution to the resin and agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

4. Cleavage and Final Deprotection:

-

Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.

-

Add the cleavage cocktail to the dry peptide-resin in a fume hood.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

SPPS Workflow Diagram

Application in Drug Delivery Systems

The unique chemical properties of Fmoc-Tyr(tBu)-OH and related Fmoc-amino acids make them valuable components in the design of advanced drug delivery systems. Their ability to self-assemble into supramolecular structures, such as hydrogels, provides a matrix for the controlled release of therapeutic agents.[5]

Hydrogel-Based Drug Delivery

Fmoc-amino acid derivatives can self-assemble into nanofibrous networks that entrap large amounts of water, forming hydrogels.[5] This process is driven by non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding. These hydrogels are attractive for drug delivery due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs, providing sustained release.[5]

Representative Protocol: Preparation of a Drug-Loaded Hydrogel[5]

This protocol is based on established methods for Fmoc-amino acid hydrogel formation and can be adapted for Fmoc-Tyr(tBu)-OH.

1. Stock Solution Preparation:

-

Prepare a stock solution of the Fmoc-amino acid derivative (e.g., Fmoc-Tyr(tBu)-OH) in a suitable organic solvent like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) at a concentration well above its critical gelation concentration (e.g., 20 mg/mL).

-

Prepare a stock solution of the hydrophobic drug to be encapsulated in the same organic solvent (e.g., 10 mg/mL).

2. Drug Loading and Hydrogel Formation (Solvent Switch Method):

-

In a sterile vial, mix the Fmoc-amino acid stock solution with the drug stock solution at the desired ratio.

-

To trigger self-assembly and gelation, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the organic solution. The final concentration of the Fmoc-compound should be above its critical gelation concentration (typically 0.5% to 2% w/v).

-

Gently vortex or sonicate the mixture for a few seconds to ensure homogeneity.

-

Allow the mixture to stand at room temperature. A self-supporting hydrogel should form within minutes to hours.

3. In Vitro Drug Release Study:

-

Place a defined volume of the drug-loaded hydrogel into a vial or the donor chamber of a diffusion cell.

-

Carefully add a known volume of release medium (e.g., PBS at 37 °C) on top of the hydrogel.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the cumulative percentage of drug released over time.

Quantitative Data for Hydrogel Drug Delivery

The following table provides reference parameters for drug loading and release from Fmoc-amino acid-based hydrogels. Actual values are highly dependent on the specific drug, hydrogelator concentration, and environmental conditions.[6][7][8][9]

| Parameter | Typical Value Range | Unit | Influencing Factors |

| Drug Loading | |||

| Loading Capacity | 1 - 10 | mg/g | Drug solubility, hydrogelator concentration, drug-matrix interactions |

| Encapsulation Efficiency | 70 - 99 | % | Preparation method (in-situ vs. post-loading), drug properties |

| Release Kinetics | |||

| Initial Burst Release | 10 - 40 | % in first few hours | Drug location within the matrix, hydrogel porosity |

| Release Duration | Hours to Days | - | Cross-linking density, drug diffusion coefficient, hydrogel degradation |

| Release Mechanism | Fickian or Non-Fickian Diffusion | - | Described by models like Higuchi or Korsmeyer-Peppas (n-value) |

Hydrogel Self-Assembly and Drug Entrapment Diagram

Antibody-Drug Conjugates (ADCs)

Fmoc-Tyr(tBu)-OH can be incorporated into the peptide linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets the drug to cancer cells. The peptide linker's sequence is often designed to be cleaved by specific enzymes present in the tumor microenvironment or within the cancer cell, ensuring targeted drug release.

Representative Protocol: Synthesis of a Peptide-Linker for ADCs[3]

This protocol outlines the solid-phase synthesis of a cleavable peptide linker, such as Val-Cit, which can be further functionalized for drug conjugation. Fmoc-protected amino acids, including potentially Fmoc-Tyr(tBu)-OH for specific applications, are used.

1. Resin Preparation and First Amino Acid Coupling:

-

Swell Rink Amide resin in DMF.

-

Remove the Fmoc group with 20% piperidine in DMF.

-

Couple the first amino acid, Fmoc-Citrulline (Fmoc-Cit-OH), using a coupling agent like HBTU/HOBt and a base like DIPEA.

2. Second Amino Acid Coupling:

-

Remove the Fmoc group from the resin-bound Citrulline.

-

Couple the second amino acid, Fmoc-Valine (Fmoc-Val-OH), using the same coupling procedure.

3. Spacer and Drug Attachment (Post-SPPS):

-

Cleave the Fmoc-Val-Cit dipeptide from the resin.

-

In solution, couple the peptide to a self-immolative spacer, like p-aminobenzyl alcohol (PAB).

-

Conjugate the cytotoxic payload (e.g., MMAE) to the spacer.

4. Functionalization for Antibody Conjugation:

-

The N-terminus of the peptide linker (after Fmoc removal) can be coupled to a molecule with a functional group (e.g., glutamic acid with a side chain protected) that can later be activated (e.g., as an NHS ester) for reaction with lysine residues on the antibody.[3]

ADC Linker Synthesis Workflow

Application in Modulating Cellular Signaling Pathways

Synthetic peptides are powerful tools for studying and modulating cellular signaling pathways. Tyrosine residues are particularly significant as their phosphorylation is a key event in many signal transduction cascades, including those that regulate cell growth, proliferation, and inflammation.[10] Peptides synthesized using Fmoc-Tyr(tBu)-OH can be designed to act as inhibitors or activators of specific protein-protein interactions or as substrates or decoys for protein tyrosine kinases (PTKs) and phosphatases.

Key Signaling Pathways

1. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a central pathway that transduces extracellular signals to the nucleus to regulate gene expression and cell fate.[11] It involves a three-tiered kinase system (Raf -> MEK -> ERK). Tyrosine kinases are often involved in the initial activation of this pathway.[10] Synthetic peptides corresponding to parts of MAPK have been shown to inhibit the pathway.[12]

2. PI3K/Akt Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.[13][14] Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. Akt then phosphorylates numerous downstream targets to exert its effects. Peptides have been designed to activate Akt signaling to prevent apoptosis.[1]

3. NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immunity.[15][16] Its activation can be triggered by various stimuli, including pro-inflammatory cytokines. The canonical pathway involves the phosphorylation and degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate target genes. Bioactive peptides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[17] A study on self-assembling peptides containing tyrosine demonstrated that the position of the tyrosine residue could influence whether the peptide induced a pro-inflammatory (M1) or anti-inflammatory (M2) response in macrophages, highlighting the immunomodulatory potential of such peptides.[18]

Signaling Pathway Diagrams

References

- 1. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosine kinases in activation of the MAP kinase cascade by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications. Its lability under basic conditions, while remaining stable to acidic and catalytic hydrogenation conditions, allows for an orthogonal protection strategy that is both efficient and versatile. This guide delves into the core principles of Fmoc-based peptide synthesis, providing detailed methodologies and data-driven insights.

The Chemical Foundation of Fmoc Protection

The Fmoc group is an amine-protecting group that is attached to the N-terminus of an amino acid. Its key characteristic is its susceptibility to cleavage by a secondary amine base, typically piperidine, through a β-elimination mechanism. This reaction is rapid and clean, yielding the free amine, dibenzofulvene, and carbon dioxide.

The stability of the Fmoc group to acidic conditions is a major advantage, as it allows for the use of acid-labile protecting groups for the amino acid side chains. This orthogonality is the basis for the selective deprotection of the N-terminus and side chains, a critical aspect of successful peptide synthesis.

Core Steps in Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The fundamental steps are:

-

Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The first amino acid is attached to this linker.

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly deprotected N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Quantitative Data in Fmoc SPPS

The efficiency of each coupling and deprotection step is critical for the synthesis of long and pure peptides. The following tables summarize key quantitative data related to Fmoc-based SPPS.

| Table 1: Common Fmoc Deprotection Conditions and Times | |

| Reagent | Typical Concentration |

| Piperidine in DMF | 20% (v/v) |

| Piperidine in NMP | 20% (v/v) |

| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) |

| Table 2: Common Coupling Reagents and Reaction Times | ||

| Coupling Reagent | Additive | Typical Reaction Time |

| DIC | HOBt | 1-2 hours |

| DIC | Oxyma | 1-2 hours |

| HBTU | HOBt/DIPEA | 30-60 minutes |

| HATU | DIPEA | 30-60 minutes |

DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; Oxyma: ethyl (hydroxyimino)cyanoacetate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-diisopropylethylamine.

Experimental Protocols

Protocol 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.

-

Wash the resin with dichloromethane (DCM) (3 x 1 minute) and then with DMF (3 x 1 minute).

Protocol 2: Amino Acid Coupling using DIC/Oxyma

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 minute).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 3: Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM (5 x 1 minute) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the purified peptide under vacuum.

Visualizing the Fmoc SPPS Workflow

The cyclical nature of Fmoc-based solid-phase peptide synthesis can be effectively visualized to understand the logical flow of the process.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

The Fmoc protecting group strategy is a robust and highly effective method for the synthesis of peptides. Its orthogonality, mild deprotection conditions, and compatibility with a wide range of amino acid side-chain protecting groups have made it the method of choice for both routine and complex peptide synthesis in academic and industrial settings. A thorough understanding of the underlying chemistry, reaction conditions, and analytical monitoring is paramount for the successful application of this powerful technique in the development of novel peptide-based therapeutics and research tools.

A Technical Guide to Fmoc-Tyr-OH: Synthesis, Application, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a cornerstone reagent in modern peptide chemistry. This document details its chemical identifiers, physical properties, and critical role in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the significance of tyrosine phosphorylation in cellular signaling pathways, offering a context for the application of peptides synthesized using this vital amino acid derivative.

Chemical and Physical Data of this compound

This compound is an N-terminally protected form of the amino acid L-tyrosine, indispensable for the stepwise assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for selective deprotection under mild conditions, a hallmark of Fmoc-based solid-phase peptide synthesis.[1]

| Chemical Identifier | Value | Reference(s) |

| CAS Number | 92954-90-0 | [2] |

| Molecular Formula | C₂₄H₂₁NO₅ | [2] |

| Molecular Weight | 403.43 g/mol | [2] |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxyphenyl)propanoic acid | [3] |

| Synonyms | Nα-Fmoc-L-tyrosine, Fmoc-L-Tyrosine | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF and DMSO | |

| Storage Temperature | 2-8°C | [4] |

The Role of this compound in Solid-Phase Peptide Synthesis

This compound is a fundamental building block in the synthesis of peptides and proteins. Its application is central to the Fmoc/tBu strategy of SPPS, where the Fmoc group protects the α-amino group, and an acid-labile group, such as tert-butyl (tBu), can be used to protect the hydroxyl side chain of tyrosine to prevent unwanted side reactions.

General Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, coupling, and washing steps.

Experimental Protocol: Manual Solid-Phase Synthesis of a Tripeptide (e.g., Gly-Ala-Tyr)

This protocol outlines the manual synthesis of the tripeptide Gly-Ala-Tyr on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU/DIPEA in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

-

Fritted syringe reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.

-

Alanine Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH and the coupling reagent in DMF.

-

Add this solution to the deprotected resin and agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

-

Glycine Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.

-

Add this solution to the deprotected resin and agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from glycine.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification: Precipitate the peptide from the filtrate using cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Synthesis of Phosphotyrosine-Containing Peptides

Tyrosine phosphorylation is a key post-translational modification that regulates numerous cellular processes. The synthesis of phosphotyrosine-containing peptides is crucial for studying these signaling pathways. Several strategies exist for incorporating phosphotyrosine into peptides using Fmoc-SPPS.

| Fmoc-Tyr(P)-OH Derivative | Key Features | Coupling Conditions |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Most commonly used; partially protected phosphate. | Best with uronium-based reagents (HBTU, HATU) and excess DIPEA. |

| Fmoc-Tyr(PO₃H₂)-OH | Simplest and most cost-effective; unprotected phosphate. | Sluggish coupling; best with HATU and at least three equivalents of DIPEA. |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | Offers good solubility and coupling efficiency. | Standard coupling conditions. |

Tyrosine Phosphorylation in Cellular Signaling

The phosphorylation of tyrosine residues on proteins is a pivotal event in signal transduction, creating binding sites for proteins containing Src Homology 2 (SH2) domains.[5] This mechanism is central to the function of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in regulating cell growth, survival, and differentiation.[6][7] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[8][9]

Insulin Receptor Signaling Pathway

The insulin receptor, another RTK, is crucial for regulating glucose homeostasis.[10] Insulin binding triggers autophosphorylation of the receptor, leading to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins.[11] Phosphorylated IRS then serves as a docking site for various SH2 domain-containing proteins, including Grb2 and PI3K.[10]

Conclusion

This compound is an essential tool for chemists and biologists engaged in peptide synthesis and the study of cellular signaling. Its strategic use in SPPS enables the creation of complex peptides, including those with post-translational modifications like phosphorylation, which are vital for dissecting intricate biological pathways. A thorough understanding of its properties and applications is paramount for advancing research in drug discovery and molecular biology.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Fmoc-Tyr(tBu)-OH: Commercial Availability, Purity Assessment, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The guide details its commercial availability, purity grades, and the experimental protocols essential for its quality assessment. Furthermore, it illustrates its pivotal role in the Fmoc/tBu orthogonal protection strategy used in the synthesis of peptides for research and therapeutic development.

Commercial Suppliers and Purity Grades

The quality of Fmoc-Tyr(tBu)-OH is paramount for the successful synthesis of high-purity peptides. A variety of chemical suppliers offer this reagent at different purity grades, typically assessed by High-Performance Liquid Chromatography (HPLC). Enantiomeric purity is also a critical parameter, ensuring the incorporation of the correct L-amino acid isomer. Below is a summary of prominent commercial suppliers and their offered purity specifications for Fmoc-Tyr(tBu)-OH.

| Supplier | Purity Grade (by HPLC) | Enantiomeric Purity | Additional Notes |

| CEM Corporation | ≥ 99.0%[1] | ≥ 99.8%[1] | 100% Fully Synthetic.[1] |

| Sigma-Aldrich (Novabiochem®) | ≥ 99% | ≥ 99.8% | High purity grade with low levels of dipeptide and free amino acid impurities. |

| Cayman Chemical | ≥ 98%[2] | Not specified | Building block for SPPS.[2] |

| MedChemExpress | 99.93% (lot specific) | Not specified | Certificate of Analysis available with lot-specific data. |

| AnaSpec | Not specified | Not specified | Reagent for peptide synthesis.[3] |

| Aapptec Peptides | Not specified | Not specified | Preferred tyrosine derivative for Fmoc SPPS.[4][5] |

Note: Purity grades and availability are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date information.

The Role of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(tBu)-OH is a derivative of the amino acid L-tyrosine, specifically designed for use in SPPS employing the Fmoc protection strategy.[6] The reactivity of tyrosine's phenolic hydroxyl side chain necessitates protection to prevent undesirable side reactions during peptide chain elongation. The tert-butyl (tBu) group serves as an acid-labile protecting group for this hydroxyl function, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group.

This orthogonal protection scheme is fundamental to SPPS. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF, while the tBu group remains intact. The tBu protecting group is cleaved at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[6] This strategy ensures the selective and efficient construction of the desired peptide sequence.

Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Tyr(tBu)-OH.

Experimental Protocols for Quality Assessment

Rigorous quality control of Fmoc-Tyr(tBu)-OH is crucial to ensure the integrity of the final peptide product. The primary analytical techniques employed are HPLC for chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Fmoc-Tyr(tBu)-OH and to quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Fmoc-Tyr(tBu)-OH sample

-

Reference standard of Fmoc-Tyr(tBu)-OH (if available)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the Fmoc-Tyr(tBu)-OH sample and dissolve it in 1 mL of a 1:1 (v/v) mixture of ACN and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it to elute the compound and any impurities. For example:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

-

-

Data Analysis: Integrate the peak corresponding to Fmoc-Tyr(tBu)-OH and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the L-enantiomer of Fmoc-Tyr(tBu)-OH over the D-enantiomer.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose-2 or CHIRALPAK® series)[7][8]

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or other suitable mobile phase additives

-

Fmoc-Tyr(tBu)-OH sample

-

Racemic mixture of Fmoc-Tyr(tBu)-OH (if available, to confirm peak elution order)

Procedure:

-

Sample Preparation: Prepare the sample as described in the HPLC purity method.

-

Mobile Phase Preparation: The mobile phase composition is highly dependent on the chiral column used. A common mobile phase for polysaccharide-based columns is a mixture of an organic modifier like acetonitrile with an acidic additive. For example, ACN / 0.1% TFA (60:40 v/v).[8]

-

Chromatographic Conditions:

-

Data Analysis: Integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) using the peak areas.

Structural Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of Fmoc-Tyr(tBu)-OH.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆))

-

Fmoc-Tyr(tBu)-OH sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the Fmoc-Tyr(tBu)-OH sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: Analyze the resulting spectrum for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc, tyrosine, and tert-butyl groups. The spectrum should be consistent with the expected structure. For example, characteristic signals include those for the aromatic protons of the Fmoc and tyrosine moieties, the methine and methylene protons of the amino acid backbone, and the singlet for the tert-butyl group.

Figure 2. Experimental Workflow for the Quality Assessment of Fmoc-Tyr(tBu)-OH.

Common Impurities

The purity of Fmoc-Tyr(tBu)-OH can be compromised by several process-related impurities. These include:

-

Fmoc-D-Tyr(tBu)-OH: The D-enantiomer, which can arise during the synthesis of the amino acid derivative.

-

Free Fmoc-OH or Fmoc-amine: Resulting from the decomposition of the Fmoc group.

-

Dipeptides: Such as Fmoc-Tyr(tBu)-Tyr(tBu)-OH, formed during the synthesis of the protected amino acid.

-

Unprotected Fmoc-Tyr-OH: Where the tert-butyl group is absent.

-

Residual solvents and reagents: From the synthesis and purification process.

The presence of these impurities can lead to the formation of undesired side products during peptide synthesis, complicating purification and reducing the overall yield of the target peptide. Therefore, the use of highly purified Fmoc-Tyr(tBu)-OH is essential for achieving reliable and reproducible results in peptide synthesis.

References

- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Tyr(tBu)-OH [anaspec.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. phenomenex.com [phenomenex.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling precautions for Fmoc-Tyr-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes. This document summarizes critical safety data, outlines standard handling protocols, and provides a visual workflow for safe laboratory practices.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] However, as with any chemical reagent, it is essential to handle it with care to minimize potential risks. Some safety data sheets (SDS) indicate that it may cause skin and eye irritation.[2]

GHS Hazard Statements (Aggregated from multiple sources):

While not universally classified as hazardous, some suppliers have reported the following potential hazards associated with similar Fmoc-protected amino acids. Users should handle the compound with the assumption that these hazards may be present.

| Hazard Code | Hazard Statement | Reported by some suppliers for similar compounds |

| H315 | Causes skin irritation | Yes |

| H319 | Causes serious eye irritation | Yes |

| H335 | May cause respiratory irritation | Yes |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3][4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3][4] |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Handling

-

Ventilation: Use in a well-ventilated area.[1][3] Appropriate exhaust ventilation should be provided at places where dust is formed.[1][3][5]

-

Personal Hygiene: Avoid contact with skin and eyes.[3][6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.

-

Dust Formation: Avoid the formation of dust and aerosols.[3][6]

Storage

-

Temperature: Store in a cool place. Recommended storage temperatures are typically between 2°C and 8°C.[1] Some sources suggest storage at -20°C for long-term stability.[7]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[3][5] |

| Skin Protection | Handle with impervious gloves. The type of glove material should be selected based on the specific laboratory conditions and potential for contact. Dispose of contaminated gloves after use.[1][3][8] |

| Body Protection | Wear a laboratory coat or other protective clothing. The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |

| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[5][8] Respiratory protection is generally not required if adequate ventilation is maintained.[1][8] |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Use personal protective equipment.[3] Avoid dust formation.[3][6] Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[1][5]

Fire-Fighting Measures

While this compound is not highly flammable, appropriate measures should be taken in the event of a fire in the vicinity.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

-

Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[6][8]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][8]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. Fmoc-Tyr(tBu)-OH - Safety Data Sheet [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The most widely adopted method is the Fmoc/tBu strategy, which offers mild reaction conditions and versatility.[1][2][3] This protocol focuses on the use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block for incorporating tyrosine residues into a peptide sequence. The tert-butyl (tBu) group protects the reactive hydroxyl side chain of tyrosine, preventing unwanted side reactions during synthesis.[4][5] This protection is stable to the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]

Physicochemical Properties of Fmoc-Tyr(tBu)-OH

A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.

| Property | Value |

| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |

| CAS Number | 71989-38-3 |

| Molecular Formula | C₂₈H₂₉NO₅ |

| Molecular Weight | 459.5 g/mol |

| Appearance | White to off-white solid |

| Side-Chain Protecting Group | tert-Butyl (tBu) |

| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF). tBu: Acid-labile (e.g., high concentration of TFA).[4] |

Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH

The overall workflow for SPPS involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols